Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: [1334499-86-3]) is a halogenated pyrrolopyridine derivative. Its structure features a pyrrolo[2,3-b]pyridine core with a fluoro substituent at position 5, an iodo group at position 3, and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FIN2O2/c1-2-16-10(15)8-7(12)6-3-5(11)4-13-9(6)14-8/h3-4H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTZWVMGSRHIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)N=CC(=C2)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721014 | |
| Record name | Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-86-3 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-fluoro-3-iodo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Fluorine: The fluorination step can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Iodination: The iodination step typically involves the use of iodine or an iodine source such as N-iodosuccinimide (NIS) in the presence of a catalyst or under photochemical conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The iodo group makes it a suitable candidate for palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products
The major products from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction would yield a biaryl derivative, while a nucleophilic substitution might yield an amine or ether derivative.
Scientific Research Applications
Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its unique structural features.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and iodo substituents can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural Analogues by Substituent Type and Position
Table 1: Key Structural Analogs and Their Properties
Key Differences and Trends
a) Halogen Substituents
- Fluoro vs. Chloro vs. The 3-iodo group introduces steric bulk and may facilitate cross-coupling reactions, a feature absent in chloro/bromo analogs . Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 577711-94-5) is noted for high purity, suggesting bromo derivatives may exhibit favorable synthetic reproducibility .
b) Core Structure Variations
- [2,3-b] vs. [2,3-c] Pyridine Rings :
- Pyrrolo[2,3-b]pyridines (e.g., target compound) differ from [2,3-c] isomers in nitrogen positioning, altering electronic distribution. For example, Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 920978-84-3) is marketed as a pharmaceutical intermediate with ≥99% purity, indicating distinct synthetic or stability advantages for [2,3-c] derivatives .
Biological Activity
Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 1334499-86-3) is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological evaluations, and implications in medicinal chemistry, supported by relevant data tables and case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C10H8FIN2O2
- Molecular Weight : 334.09 g/mol
- Structural Information : The compound features a pyrrolopyridine core with an ethyl ester functional group, a fluorine atom, and an iodine atom attached to the pyridine ring.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and esterification processes. The detailed synthetic pathway has been reported in various studies focusing on similar pyrrolopyridine derivatives.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, a study evaluated a series of pyrrolopyridine derivatives for their cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl 5-fluoro-3-iodo... | HeLa | 10.5 |
| Ethyl 5-fluoro... | MOLT-4 | 8.7 |
| Ethyl 5-fluoro... | Jurkat | 12.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that ethyl 5-fluoro-3-iodo derivatives could be promising leads in anticancer drug development .
The mechanism through which this compound exerts its biological activity involves the inhibition of specific enzymes related to cancer cell proliferation. Studies have shown that compounds with similar structures can inhibit nucleotide metabolism pathways, which are crucial for DNA synthesis in rapidly dividing cells .
Case Studies
- In Vitro Studies : A study conducted on human T-cell lines demonstrated that the compound selectively inhibited cell proliferation without significantly affecting normal lymphocytes. This selectivity is crucial for reducing potential side effects in therapeutic applications .
- In Vivo Studies : Animal models treated with ethyl 5-fluoro-3-iodo derivatives showed reduced tumor growth compared to control groups. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, supporting further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
